6,7,8-trimethoxy-N-pentan-3-ylquinazolin-4-amine;hydrochloride
Overview
Description
6,7,8-trimethoxy-N-pentan-3-ylquinazolin-4-amine;hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a derivative of quinazoline, a heterocyclic aromatic organic compound, and is characterized by the presence of three methoxy groups and a pentan-3-yl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-trimethoxy-N-pentan-3-ylquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Pentan-3-yl Side Chain: The pentan-3-yl side chain is attached through alkylation reactions, often using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6,7,8-trimethoxy-N-pentan-3-ylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of alkylated or acylated quinazoline derivatives.
Scientific Research Applications
6,7,8-trimethoxy-N-pentan-3-ylquinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7,8-trimethoxy-N-pentan-3-ylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,7,8-trimethoxycoumarin: Another methoxy-substituted compound with different biological activities.
Tetrathiafulvalene-2,3,6,7-tetrathiolate: Known for its redox properties and applications in materials science.
Uniqueness
6,7,8-trimethoxy-N-pentan-3-ylquinazolin-4-amine is unique due to its specific substitution pattern and side chain, which confer distinct chemical and biological properties
Properties
CAS No. |
1655498-17-1 |
---|---|
Molecular Formula |
C16H24ClN3O3 |
Molecular Weight |
341.836 |
IUPAC Name |
6,7,8-trimethoxy-N-pentan-3-ylquinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C16H23N3O3.ClH/c1-6-10(7-2)19-16-11-8-12(20-3)14(21-4)15(22-5)13(11)17-9-18-16;/h8-10H,6-7H2,1-5H3,(H,17,18,19);1H |
InChI Key |
QRHFQSUUJMOIHO-UHFFFAOYSA-N |
SMILES |
CCC(CC)NC1=NC=NC2=C(C(=C(C=C21)OC)OC)OC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF04471141; PF 04471141; PF-04471141; PF04471141 HCl; PF04471141 hydrochloride. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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